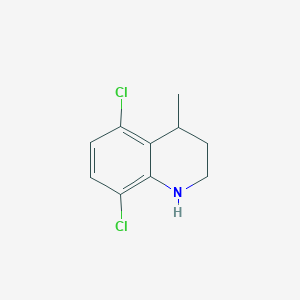
4-(Hydroxymethyl)-2-naphthoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-naphthoyl chloride is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a hydroxymethyl group attached to the naphthalene ring, which is further substituted with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-naphthoyl chloride typically involves the chlorination of 4-(Hydroxymethyl)-2-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
-
Using Thionyl Chloride
Reaction: 4-(Hydroxymethyl)-2-naphthoic acid + SOCl₂ → this compound + SO₂ + HCl
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
-
Using Oxalyl Chloride
Reaction: 4-(Hydroxymethyl)-2-naphthoic acid + (COCl)₂ → this compound + CO₂ + CO + HCl
Conditions: Similar to the thionyl chloride method, this reaction is also performed under anhydrous conditions and an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-naphthoyl chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Alcohols, amines, and thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Formation of esters, amides, and thioesters.
-
Hydrolysis
Reagents: Water or aqueous base.
Conditions: Can be performed under acidic or basic conditions.
Products: 4-(Hydroxymethyl)-2-naphthoic acid.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions.
Products: 4-(Hydroxymethyl)-2-naphthaldehyde.
Scientific Research Applications
4-(Hydroxymethyl)-2-naphthoyl chloride has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of naphthalene-based ligands and catalysts.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-naphthoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-naphthoic acid: The precursor to 4-(Hydroxymethyl)-2-naphthoyl chloride, differing by the presence of a carboxylic acid group instead of the acyl chloride.
4-(Hydroxymethyl)-2-naphthaldehyde: A reduction product of this compound, featuring an aldehyde group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of an acyl chloride with the presence of a hydroxymethyl group. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(hydroxymethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)9-5-8-3-1-2-4-11(8)10(6-9)7-14/h1-6,14H,7H2 |
InChI Key |
AUTZQFILZZOJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)



![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)


![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
